molecular formula C17H24O4 B122564 Lasiodiplodin CAS No. 32885-81-7

Lasiodiplodin

Cat. No. B122564
CAS RN: 32885-81-7
M. Wt: 292.4 g/mol
InChI Key: OKWRDLQBKAOJNC-LBPRGKRZSA-N
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Description

Lasiodiplodin is a macrolide compound with notable antileukemic properties, isolated from Euphorbia splendens. It has been identified as a potent inhibitor of leukemic cell proliferation through in vivo assays using the P-388 leukemia model. The structure of lasiodiplodin was elucidated using spectral data and confirmed by single-crystal X-ray analysis .

Synthesis Analysis

The synthesis of lasiodiplodin has been achieved through various methods, including ring-closing metathesis (RCM) as a key step. Notably, ruthenium carbene complexes with imidazol-2-ylidene ligands have shown superior metathesis activity compared to standard Grubbs carbene catalysts. The synthesis routes involve either Stille cross-coupling reactions or Heck reactions, with the latter proving to be more efficient. An alternative synthesis approach using low-valent titanium-induced McMurry coupling was compared unfavorably to the metathesis method . Additionally, a synthesis of a fluorinated analogue of lasiodiplodin has been reported, utilizing a chemoenzymatic approach with a lipase-mediated deracemization step .

Molecular Structure Analysis

Lasiodiplodin's molecular structure is characterized by a 12-membered lactone ring, which is a common feature in orsellinic acid derivatives. The precise configuration of lasiodiplodin and its analogues has been determined through spectroscopic analyses, including NMR and ECD calculations. The presence of a highly functionalized polycyclic ring system is a distinctive feature of some lasiodiplodin derivatives .

Chemical Reactions Analysis

Lasiodiplodin interacts with several biological systems through different mechanisms. It inhibits ATP synthesis and electron flow in photosynthetic processes, acting as a Hill reaction inhibitor. This inhibition occurs at multiple sites, including CF1, the water-splitting enzyme, and the electron-transfer path between P680 and QA, which are distinct from the targets of synthetic herbicides . Furthermore, lasiodiplodin derivatives have been shown to suppress the production of nitric oxide (NO) in vitro, suggesting potential anti-inflammatory properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of lasiodiplodin and its derivatives have been explored through various studies. For instance, a sulfonated derivative of a β-(1→6)-D-glucan, named lasiodiplodan, was synthesized to enhance anticoagulant activity. Spectroscopic techniques such as UV-vis, FT-IR, and 13C NMR were employed to investigate the structural features of the sulfonated glucan, revealing the presence of sulfonyl groups . The cytotoxic activities of lasiodiplodin and its analogues have been evaluated against various human cancer cell lines, with some compounds exhibiting moderate activities 10.

Scientific Research Applications

Anticancer Properties

Lasiodiplodin and its analogues have demonstrated notable cytotoxic activities against various human cancer lines. Studies have revealed that certain lasiodiplodin compounds exhibit moderate to potent cytotoxic activities, particularly against cancer cell lines like THP1, MDA-MB-435, A549, HepG2, and HCT-116. For instance, specific lasiodiplodin compounds have shown IC50 values (a measure of the potency of a substance in inhibiting a specific biological or biochemical function) as low as 5.29 μM against certain cancer cells, indicating a promising potential for cancer treatment or management (Li et al., 2016), (Huang et al., 2017), (Yang et al., 2006).

Biosynthesis and Chemical Synthesis

There has been significant research into the biosynthesis of lasiodiplodin and its derivatives, providing insights into their chemical structures and the pathways involved in their production. Studies have demonstrated that lasiodiplodin biosynthesis involves intricate pathways, including the incorporation of labeled precursors and hydroxylation processes. This knowledge paves the way for potential synthetic pathways to produce lasiodiplodin compounds for various applications (Kashima et al., 2009), (Fuchs et al., 2013).

Antimicrobial Activities

Lasiodiplodin has also been studied for its antimicrobial properties. Research indicates that lasiodiplodin and its derivatives can effectively combat microbial growth, with certain compounds showing significant antimicrobial activities. This opens up possibilities for using lasiodiplodin as a potential antimicrobial agent in various therapeutic and preservative applications (Yang et al., 2006), (Sousa et al., 2013).

Neuroprotective and Healing Effects

Studies have explored the neuroprotective properties of lasiodiplodin, with findings suggesting its potential in preventing neurotoxicity and behavioral changes induced by certain neurotoxic substances. Additionally, lasiodiplodin has shown promising results in promoting dermal wound healing, indicating its potential in the field of dermatology and wound management (Malfatti et al., 2017), (Nissola et al., 2021).

Other Biological Activities

Lasiodiplodin and its derivatives have been found to possess a variety of other biological activities, including inhibiting blood coagulation factor XIIIa, mineralocorticoid receptors, and prostaglandin biosynthesis. These findings underscore the compound's versatility and potential in various therapeutic areas (Xu et al., 2014).

Future Directions

Future research on Lasiodiplodin could focus on further elucidating its bioactivities, biosynthesis, and synthesis. There is also potential for exploring its use in chemical, pharmaceutical, and agrochemical processes .

properties

IUPAC Name

(4S)-14-hydroxy-16-methoxy-4-methyl-3-oxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O4/c1-12-8-6-4-3-5-7-9-13-10-14(18)11-15(20-2)16(13)17(19)21-12/h10-12,18H,3-9H2,1-2H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKWRDLQBKAOJNC-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCCCCC2=C(C(=CC(=C2)O)OC)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCCCCCCC2=C(C(=CC(=C2)O)OC)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lasiodiplodin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
749
Citations
M Buayairaksa, S Kanokmedhakul… - Archives of pharmacal …, 2011 - Springer
Chemical investigation of fungal biomass of the fungus Syncephalastrum racemosum led to the isolation of new natural products (3R),(5S)-5-hydroxy-de-O-methyllasiodiplodin (1), 6-…
Number of citations: 40 link.springer.com
F Bracher, B Schulte - Journal of the Chemical Society, Perkin …, 1996 - pubs.rsc.org
… A straightforward approach to both enantiomers of lasiodiplodin … orsellinic acid type lactone lasiodiplodin 1 has been described … Racemic and non-racemic lasiodiplodin have been the …
Number of citations: 44 pubs.rsc.org
SD Calixto, TLBV Simão, FM de Almeida… - Journal of Pharmacy …, 2022 - academic.oup.com
Objectives This study aimed to evaluate endophytic fungi isolated from Tocoyena bullata and Humiria balsamifera plant species for their antimycobacterial and anti-inflammatory …
Number of citations: 2 academic.oup.com
NAMN Hazalin, SM Lim, ALJ Cole, ABA Majeed… - Anti-cancer …, 2013 - journals.lww.com
… Further, desmethyl-lasiodiplodin resulted in inhibition of … Hence, this study proposed that desmethyl-lasiodiplodin inhibited … As desmethyl-lasiodiplodin elicited minimal impact against …
Number of citations: 10 journals.lww.com
WH Yuan, N Jiang, CH Dong, ZW Wei… - Chemical and …, 2013 - jstage.jst.go.jp
… lasiodiplodin analogues (12-membered ring lactones),(3S),(6R)-6-hydroxylasiodiplodin (1),(3R)-lasiodiplodin (2… elucidation of three Lasiodiplodin analogues from Sarocladium kiliense. …
Number of citations: 9 www.jstage.jst.go.jp
T Kashima, K Takahashi, H Matsuura… - Bioscience …, 2009 - Taylor & Francis
… –11) and a variety of lasiodiplodin derivatives active in potato … We demonstrate in this report that lasiodiplodin (1) and (5S)-… 1 clearly indicates that lasiodiplodin was biosynthesized by a …
Number of citations: 19 www.tandfonline.com
A Fürstner, OR Thiel, N Kindler… - The Journal of organic …, 2000 - ACS Publications
Total syntheses of the bioactive orsellinic acid derivatives zearalenone 3 and lasiodiplodin 1 are reported based on a ring-closing metathesis (RCM) reaction of styrene precursors as …
Number of citations: 225 pubs.acs.org
M Runge, G Haufe - The Journal of Organic Chemistry, 2000 - ACS Publications
The chemoenzymatic synthesis of the racemate and the one enantiomer of the fluorinated analogue 8 of the natural cyclooxygenase inhibitor lasiodiplodin is decribed. A lipase-…
Number of citations: 28 pubs.acs.org
A Fürstner, G Seidel, N Kindler - Tetrahedron, 1999 - Elsevier
Concise, flexible and high yielding approaches to the orsellinic acid type macrolides lasiodiplodin 1 and zeranol 3 are described which involve only metal-assisted or metal-catalyzed C…
Number of citations: 159 www.sciencedirect.com
KH Leet, N Hayashi, M Okano, IH Hall, RY Wu… - Phytochemistry, 1982 - Elsevier
… [4] reported mp 183-184” for lasiodiplodin), [a]g+4.8’ (CHCI,; c 1.2)[the [(w]g (CHCI,; c 1.0) measured for an authentic sample of lasiodiplodin was +5.9”], was isolated in 0.00018% yield …
Number of citations: 104 www.sciencedirect.com

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